![molecular formula C22H24N2O3 B12464379 N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12464379.png)
N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)méthyl]-N-(4-éthylphényl)acétamide est un composé organique complexe doté d'une structure unique. Il se caractérise par la présence d'un système cyclique dioxooctahydro-éthènecyclopropa-isoindol, qui est fusionné avec un groupe acétamide. Ce composé suscite l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)méthyl]-N-(4-éthylphényl)acétamide implique généralement plusieurs étapes. Les matières premières sont souvent disponibles dans le commerce ou peuvent être synthétisées par des réactions chimiques connues. Les étapes clés de la synthèse comprennent :
Formation du système cyclique dioxooctahydro-éthènecyclopropa-isoindol : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les réactifs couramment utilisés dans cette étape comprennent des acides ou des bases forts, et la réaction est généralement effectuée à des températures élevées.
Attachement du groupe acétamide : Cette étape implique la réaction du composé intermédiaire avec un dérivé d'acétamide. Cette réaction est généralement effectuée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de catalyseurs plus efficaces, l'optimisation des conditions réactionnelles et l'adaptation de la réaction aux volumes industriels. La purification du produit final est généralement réalisée par des techniques de recristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)méthyl]-N-(4-éthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe acétamide, en utilisant des réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
N-[(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)méthyl]-N-(4-éthylphényl)acétamide possède plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment son interaction avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)méthyl]-N-(4-éthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-[(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)méthyl]-N-(4-éthylphényl)acétamide peut être comparé à d'autres composés similaires, tels que :
- Acide 2-(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)-3-méthylbutanoïque
- N-(3,3a,4,4a,5,5a,6,6a-Octahydro-1,3-dioxo-4,6-éthènecycloprop[f]isoindol-2-(1H)-yl)carboxamides
Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques. La singularité de N-[(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)méthyl]-N-(4-éthylphényl)acétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)methyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-13-4-6-14(7-5-13)23(12(2)25)11-24-21(26)19-15-8-9-16(18-10-17(15)18)20(19)22(24)27/h4-9,15-20H,3,10-11H2,1-2H3 |
Clé InChI |
HVLUCVHXAILUOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


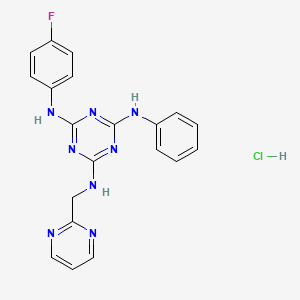
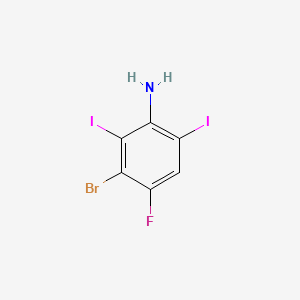
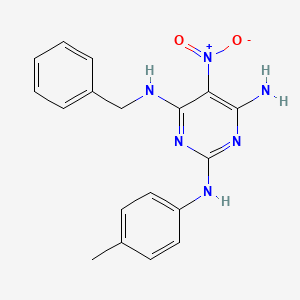

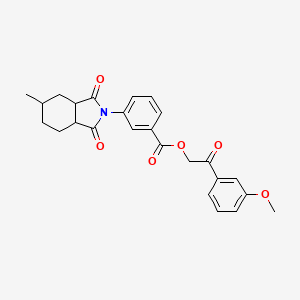

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
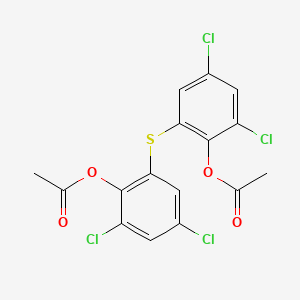
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)

![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12464367.png)

